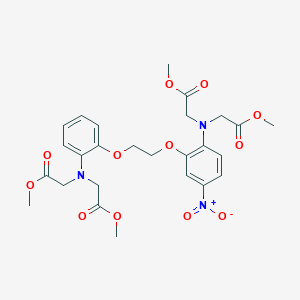

5-Nitro BAPTA Tetramethyl Ester

描述

属性

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O12/c1-36-23(30)14-27(15-24(31)37-2)19-7-5-6-8-21(19)40-11-12-41-22-13-18(29(34)35)9-10-20(22)28(16-25(32)38-3)17-26(33)39-4/h5-10,13H,11-12,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSQLUXELUIUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Nitro BAPTA Tetramethyl Ester: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Nitro BAPTA Tetramethyl Ester is a crucial chemical compound in the field of cell biology and neuroscience. It belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of calcium chelators. These molecules are instrumental in controlling the concentration of free calcium ions (Ca²⁺) within cells, a process fundamental to a vast array of physiological functions. This guide provides a comprehensive overview of this compound, its mechanism of action, key applications, and detailed experimental protocols.

Calcium ions are ubiquitous second messengers that regulate a multitude of cellular processes, including signal transduction, gene transcription, muscle contraction, and apoptosis. The ability to precisely manipulate intracellular calcium levels is therefore a powerful tool for researchers seeking to understand these complex pathways. BAPTA and its derivatives are highly valued for their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and their relative insensitivity to pH changes within the physiological range.

This compound is a cell-permeant form of the calcium chelator 5-Nitro BAPTA. The addition of the four methyl ester groups masks the negative charges of the carboxylate groups, rendering the molecule lipophilic and allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave off these ester groups, trapping the active, membrane-impermeant 5-Nitro BAPTA in the cytoplasm where it can buffer intracellular calcium.

Core Properties and Data

A summary of the key quantitative data for 5-Nitro BAPTA and its tetramethyl ester form is presented below for easy reference and comparison.

| Property | 5-Nitro BAPTA | This compound |

| Molecular Weight | 521.43 g/mol [1] | 577.54 g/mol [2] |

| CAS Number | 124251-83-8[1] | 172646-43-4[2] |

| Calcium Dissociation Constant (Kd) | ~400 µM | Not directly applicable (hydrolyzed intracellularly) |

| Excitation Wavelength (λex) | Not applicable | 382 nm (in Methanol)[2] |

| Emission Wavelength (λem) | Not applicable | None (non-fluorescent)[2] |

| Solubility | 10 mM in DMSO[1] | Soluble in DMSO, DMF, Chloroform[2] |

Mechanism of Action and Intracellular Processing

The utility of this compound lies in its ability to be delivered into living cells in an inactive form and then be converted to its active calcium-chelating form.

Role in Modulating Calcium Signaling Pathways

By buffering intracellular calcium, 5-Nitro BAPTA allows researchers to investigate the necessity of calcium transients in various signaling cascades. For example, in a typical G-protein coupled receptor (GPCR) signaling pathway leading to calcium release, the introduction of 5-Nitro BAPTA can attenuate or block the downstream effects of the calcium signal.

Experimental Protocols

The following protocols provide a general framework for using this compound to buffer intracellular calcium. The optimal conditions, such as the final concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Protocol 1: Preparation of Stock Solution

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of 1-10 mM in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.78 mg of this compound (MW = 577.54 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Loading Cells with this compound

Materials:

-

Cells of interest (adherent or in suspension)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or HEPES-buffered saline)

-

This compound stock solution (from Protocol 1)

-

Pluronic® F-127 (optional, to aid solubilization)

-

Probenecid (B1678239) (optional, to prevent leakage of the active form)

Procedure:

-

Prepare Loading Solution:

-

Dilute the this compound stock solution into the physiological buffer to the desired final loading concentration (typically in the range of 1-50 µM).

-

(Optional) To improve solubility, first mix the stock solution with an equal volume of a 20% (w/v) Pluronic® F-127 solution in DMSO before diluting into the buffer. The final concentration of Pluronic® F-127 should be kept low (e.g., 0.02-0.04%) to minimize cytotoxicity.

-

(Optional) If leakage of the de-esterified BAPTA is a concern, add probenecid to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Adherent Cells: Aspirate the culture medium, wash the cells once with the physiological buffer, and then add the loading solution.

-

Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the loading solution.

-

-

Incubation:

-

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time will vary depending on the cell type.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer or culture medium to remove any extracellular this compound. The cells are now ready for the experiment.

-

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving the use of this compound to investigate the role of calcium in a cellular response.

Applications in Research

This compound is a versatile tool with a wide range of applications in biological research. Its primary function is to buffer intracellular calcium, thereby allowing researchers to probe the role of calcium signaling in various cellular processes.

-

Neuroscience: Investigating the role of calcium in neurotransmitter release, synaptic plasticity (long-term potentiation and depression), and neuronal excitability.[3]

-

Muscle Physiology: Studying the dependence of muscle contraction and relaxation on intracellular calcium transients.

-

Apoptosis Research: Elucidating the role of calcium as a trigger or modulator of programmed cell death pathways.[3]

-

Signal Transduction: Dissecting the downstream effects of calcium release in response to hormonal or growth factor stimulation.

-

Drug Discovery: Screening for compounds that modulate calcium signaling pathways by observing their effects in cells pre-loaded with a calcium chelator.

-

Synthesis of Fluorescent Probes: 5-Nitro BAPTA is used as a building block in the synthesis of fluorescent calcium indicators.[4][5] For example, it can be combined with a fluorescent moiety to create probes for real-time imaging of cytoplasmic Ca²⁺.[5]

Advantages and Considerations

Advantages of BAPTA-based Chelators:

-

High Selectivity for Calcium: BAPTA exhibits a much higher affinity for Ca²⁺ than for Mg²⁺, which is crucial given the high intracellular concentration of Mg²⁺.[2]

-

Fast Binding Kinetics: BAPTA has a rapid on- and off-rate for calcium binding, allowing it to effectively buffer rapid calcium transients.[2]

-

Relative pH Insensitivity: Compared to older chelators like EGTA, BAPTA's calcium binding is less affected by changes in intracellular pH within the physiological range.[2]

Considerations for Use:

-

Determining Optimal Concentration: The concentration of this compound must be carefully titrated for each cell type and experiment. Insufficient concentrations may not effectively buffer calcium, while excessive concentrations can be cytotoxic or disrupt normal cellular functions.

-

Incomplete Hydrolysis: The efficiency of intracellular esterase activity can vary between cell types, potentially leading to incomplete hydrolysis of the tetramethyl ester and a lower than expected intracellular concentration of the active chelator.

-

Compartmentalization: The AM ester form or the active BAPTA can sometimes be sequestered into intracellular organelles such as mitochondria, which may affect the interpretation of results.

-

Potential for Non-specific Effects: As with any chemical probe, it is important to perform appropriate control experiments to rule out any non-specific effects of the compound or its vehicle (DMSO).

Conclusion

This compound is an indispensable tool for researchers studying the intricate roles of intracellular calcium signaling. Its ability to be loaded into living cells in a non-disruptive manner and then activated to buffer calcium provides a powerful method for dissecting the calcium-dependence of a wide array of cellular processes. By understanding its properties, mechanism of action, and the appropriate experimental protocols, researchers can effectively leverage this compound to advance our understanding of cellular physiology and disease.

References

- 1. gentaur.com [gentaur.com]

- 2. interchim.fr [interchim.fr]

- 3. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

5-Nitro BAPTA Tetramethyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 5-Nitro BAPTA Tetramethyl Ester, a crucial tool for investigating the role of calcium in cellular signaling.

Core Chemical Properties and Structure

This compound is a cell-permeant calcium chelator. The addition of a nitro group (NO2) to the BAPTA core structure modifies its calcium binding affinity, making it a valuable tool for specific experimental contexts. The tetramethyl ester form allows the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the ester groups, trapping the active, calcium-chelating form of 5-Nitro BAPTA within the cytosol.

Chemical Structure

The fundamental structure of this compound is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) framework, featuring a nitro group substitution and four methyl ester groups.

Physicochemical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 172646-43-4 | [1][2] |

| Molecular Formula | C26H31N3O12 | [2] |

| Molecular Weight | 577.54 g/mol | [2] |

| Solubility | Soluble in DMSO, DMF, and Chloroform | [3] |

| Purity | ≥95% | [2] |

Applications in Research

This compound is primarily utilized as a calcium chelator to buffer intracellular calcium concentrations.[1][4][5][6][7] Its ability to rapidly bind to free calcium ions makes it an indispensable tool for elucidating the role of calcium signaling in a myriad of cellular processes. It is often used in the synthesis of two-photon fluorescent probes for real-time imaging of intracellular calcium ions and monitoring calcium waves.[1][4][5][7]

Experimental Protocols

The following are detailed methodologies for the effective use of this compound in cell-based assays.

Protocol 1: Intracellular Calcium Chelation

This protocol outlines the steps for loading cells with this compound to buffer intracellular calcium.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic™ F-127

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or cell culture medium)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

-

Loading Solution Preparation:

-

For a working concentration of 1-50 µM, dilute the stock solution into a physiological buffer.

-

To aid in solubilization and prevent precipitation, first mix the aliquot of the stock solution with an equal volume of 20% (w/v) Pluronic™ F-127 in DMSO before diluting in the buffer to the final concentration.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time and concentration may vary depending on the cell type and experimental conditions.

-

-

Washing and De-esterification:

-

After incubation, remove the loading solution and wash the cells three times with fresh, warm physiological buffer to remove any extracellular ester.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator inside the cells.

-

-

Experimentation:

-

The cells are now ready for the application of a stimulus and measurement of the cellular response in a calcium-buffered environment.

-

Experimental Workflow for Intracellular Calcium Chelation

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of 5-NitroBAPTA Tetramethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-NitroBAPTA tetramethyl ester is a key chemical tool in cellular biology and neuroscience for the investigation of calcium signaling. It belongs to the BAPTA family of calcium chelators, which are derivatives of EGTA. The defining features of BAPTA chelators are their high selectivity for Ca²⁺ over Mg²⁺, rapid binding kinetics, and relative insensitivity to pH changes near physiological levels. The "5-Nitro" modification and the "tetramethyl ester" form of this particular derivative confer specific properties that are critical for its application in measuring and manipulating intracellular calcium concentrations. This guide provides a detailed exploration of its mechanism of action, experimental protocols, and its role in the synthesis of advanced fluorescent calcium indicators.

Core Mechanism of Action

The functionality of 5-NitroBAPTA tetramethyl ester is a multi-step process that begins with its passive diffusion across the cell membrane and culminates in the selective chelation of intracellular calcium ions. This process can be broken down into three key stages: membrane permeation, intracellular activation, and calcium binding.

Membrane Permeation: The Role of the Tetramethyl Ester

In its native, carboxylate form, 5-NitroBAPTA is a highly charged molecule and is therefore impermeable to the lipid bilayer of the cell membrane. To overcome this, the carboxyl groups are masked with tetramethyl ester groups. This esterification neutralizes the negative charges, rendering the molecule lipophilic and allowing it to freely pass through the cell membrane into the cytoplasm. This method of cellular loading is analogous to the more commonly used acetoxymethyl (AM) esterification.

Intracellular Activation via Esterase Cleavage

Once inside the cell, ubiquitous intracellular esterases recognize and cleave the tetramethyl ester groups. This hydrolysis regenerates the carboxylate anions, converting the molecule back to its active, membrane-impermeant form. This "trapping" mechanism ensures that 5-NitroBAPTA accumulates in the cytosol.

Calcium Chelation and the Influence of the 5-Nitro Group

The activated 5-NitroBAPTA possesses the characteristic BAPTA structure, which forms a coordination complex with calcium ions. The affinity of BAPTA for calcium is influenced by substituents on its aromatic rings. The presence of an electron-withdrawing nitro group (-NO₂) at the 5-position of the benzene (B151609) ring decreases the electron density on the chelating carboxyl groups. This modification weakens the affinity of the chelator for Ca²⁺ compared to unsubstituted BAPTA[1][2]. This property is particularly useful for creating calcium indicators with a specific, desired dissociation constant (Kd).

Quantitative Data

The physicochemical properties of 5-NitroBAPTA and its derivatives are crucial for their application. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| Calcium Dissociation Constant (Kd) of 5-NitroBAPTA | 0.4 µM (in 300 mM KCl) | [1] |

| Calcium Dissociation Constant (Kd) of CaTM-2 | 0.20 µM | [3] |

Table 1: Calcium Affinity of 5-NitroBAPTA and a Derived Probe.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| 5-NitroBAPTA | Not reported (likely UV, non-fluorescent) | Not reported | |

| CaTM-2 (derived from 5-NitroBAPTA) | ~580 | 609 | [3] |

Table 2: Spectral Properties. Note: 5-NitroBAPTA itself is primarily a chelator and not a fluorophore. It is used as a component in the synthesis of fluorescent indicators like CaTM-2.

Role in the Synthesis of Fluorescent Calcium Indicators

5-NitroBAPTA tetramethyl ester serves as a crucial building block for the synthesis of more complex, fluorescent calcium indicators. A notable example is the red fluorescent probe, CaTM-2 AM. In the synthesis of such probes, the 5-NitroBAPTA moiety acts as the calcium-binding domain, which is chemically linked to a fluorophore. The binding of calcium to the BAPTA core induces a conformational change in the entire molecule, which in turn modulates the fluorescence properties of the attached fluorophore.

Experimental Protocols

The following are generalized protocols for the use of 5-NitroBAPTA tetramethyl ester as a calcium chelator and for the use of indicators derived from it.

Protocol 1: Loading Cells with 5-NitroBAPTA Tetramethyl Ester for Calcium Chelation

This protocol is for buffering intracellular calcium and observing the effects of reduced calcium signaling.

Materials:

-

5-NitroBAPTA tetramethyl ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (optional, but recommended)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

-

Cultured cells on coverslips or in a multi-well plate

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of 5-NitroBAPTA tetramethyl ester in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Loading Solution Preparation:

-

On the day of the experiment, thaw a stock solution aliquot.

-

For a final loading concentration of 1-10 µM, dilute the stock solution into your chosen balanced salt solution or culture medium.

-

(Optional) To aid in the dispersion of the lipophilic compound in the aqueous medium, first mix the required volume of the stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the final loading medium.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration may vary depending on the cell type and experimental conditions.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm balanced salt solution or culture medium to remove any extracellular chelator.

-

-

De-esterification:

-

Incubate the cells in fresh medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular 5-NitroBAPTA tetramethyl ester.

-

-

Experimentation: The cells are now loaded with the active 5-NitroBAPTA and can be used for downstream experiments to assess the impact of buffered intracellular calcium.

Protocol 2: Intracellular Calcium Imaging with a 5-NitroBAPTA-Derived Fluorescent Indicator (e.g., CaTM-2 AM)

Materials:

-

Fluorescent calcium indicator AM ester (e.g., CaTM-2 AM)

-

Anhydrous DMSO

-

Pluronic F-127 (optional)

-

Balanced salt solution (e.g., HBSS)

-

Cultured cells on glass-bottom dishes or coverslips suitable for microscopy

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Stock and Loading Solution Preparation: Follow steps 1 and 2 from Protocol 1, using the fluorescent indicator AM ester at a typical final concentration of 1-5 µM.

-

Cell Loading: Follow step 3 from Protocol 1.

-

Washing and De-esterification: Follow steps 4 and 5 from Protocol 1.

-

Imaging:

-

Mount the cells on the fluorescence microscope.

-

Excite the indicator at its appropriate excitation wavelength (e.g., ~580 nm for CaTM-2) and record the emission (e.g., at 609 nm for CaTM-2).

-

Establish a baseline fluorescence reading of the resting cells.

-

Stimulate the cells with an agonist known to induce calcium release (e.g., ATP, ionomycin) and record the changes in fluorescence intensity over time.

-

Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

-

Conclusion

5-NitroBAPTA tetramethyl ester is a valuable tool for cell biologists, offering a means to manipulate and, through its derivatives, visualize intracellular calcium dynamics. Its mechanism of action relies on the well-established principles of BAPTA-based calcium chelation, with the 5-nitro group providing a means to tune the calcium affinity. The tetramethyl ester form allows for efficient loading into live cells, where it is activated by intracellular esterases. Understanding these core principles is essential for the effective design and interpretation of experiments aimed at elucidating the complex roles of calcium in cellular signaling.

References

- 1. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cedarlanelabs.com [cedarlanelabs.com]

5-Nitro BAPTA Tetramethyl Ester: An In-depth Technical Guide for Calcium Chelation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro BAPTA Tetramethyl Ester, also known as 5-Nitro BAPTA-AM, is a crucial tool in the study of intracellular calcium (Ca²⁺) signaling. As a cell-permeant calcium chelator, it allows for the controlled buffering of intracellular calcium levels, enabling researchers to investigate the role of calcium in a vast array of cellular processes. This technical guide provides a comprehensive overview of 5-Nitro BAPTA-AM, including its mechanism of action, key properties, experimental protocols, and applications in research.

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are highly selective for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a significant advantage in cellular systems where Mg²⁺ is present at much higher concentrations.[1] BAPTA's affinity for calcium is also largely independent of pH in the physiological range, and it binds and releases calcium ions much more rapidly than older chelators like EGTA.[1] The addition of a nitro group to the BAPTA backbone in 5-Nitro BAPTA significantly reduces its affinity for calcium, making it a low-affinity intracellular calcium buffer.[1] This characteristic is particularly advantageous for studying cellular events associated with large and rapid calcium transients without completely abolishing the signal.[1]

Mechanism of Action

The utility of this compound lies in its ability to be introduced into and trapped within living cells. This process can be broken down into two key steps:

-

Cellular Uptake: The BAPTA molecule is modified with four acetoxymethyl (AM) ester groups, rendering it lipophilic and membrane-permeant. This allows 5-Nitro BAPTA-AM to passively diffuse across the plasma membrane into the cell's cytoplasm.[1][2]

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][2] This hydrolysis reveals the four carboxylate groups, transforming the molecule into its active, membrane-impermeant form, 5-Nitro BAPTA. This charged form is trapped within the cytosol, where it can effectively chelate intracellular calcium ions.[1][2]

References

In-Depth Technical Guide: Synthesis of Fluorescent Probes Using 5-NitroBAPTA Tetramethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of fluorescent probes utilizing 5-NitroBAPTA Tetramethyl Ester as a core scaffolding component. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) derivatives are renowned for their ability to selectively chelate divalent cations, particularly calcium (Ca²⁺). The incorporation of a nitro group and the protection of the carboxylic acid moieties as tetramethyl esters in 5-NitroBAPTA Tetramethyl Ester offer a versatile starting point for the synthesis of sophisticated fluorescent indicators. These probes are instrumental in elucidating cellular signaling pathways and have significant applications in drug discovery and development.

Core Concepts and Synthesis Strategy

The fundamental principle behind the use of 5-NitroBAPTA Tetramethyl Ester in fluorescent probe synthesis lies in its modification to create a molecule that exhibits a change in fluorescence upon binding to a target ion, most commonly Ca²⁺. The synthesis strategy generally involves two key stages:

-

Modification of the BAPTA Core: The nitro group on the BAPTA backbone can be chemically reduced to an amine. This amine then serves as a reactive handle for the covalent attachment of a fluorophore.

-

Hydrolysis of the Ester Groups: The methyl esters are typically hydrolyzed to free carboxylic acids in the final steps. This deprotection is crucial for enabling the BAPTA moiety to effectively chelate target ions.

The choice of fluorophore to be coupled to the BAPTA core is critical and dictates the spectral properties of the final probe, including its excitation and emission wavelengths, quantum yield, and sensitivity.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of a generic fluorescent probe from 5-NitroBAPTA Tetramethyl Ester. These protocols are based on established chemical principles and may require optimization based on the specific fluorophore and desired final properties of the probe.

Protocol 1: Reduction of the Nitro Group

This protocol describes the conversion of the nitro group of 5-NitroBAPTA Tetramethyl Ester to an amine, creating a reactive site for fluorophore conjugation.

Materials:

-

5-NitroBAPTA Tetramethyl Ester

-

Ethanol (B145695) (absolute)

-

Palladium on carbon (10% Pd/C)

-

Argon or Nitrogen gas

-

Rotary evaporator

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve 5-NitroBAPTA Tetramethyl Ester in absolute ethanol in a round-bottom flask.

-

Carefully add 10% palladium on carbon catalyst to the solution.

-

Place the flask under an inert atmosphere (Argon or Nitrogen).

-

Slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-AminoBAPTA Tetramethyl Ester.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Coupling of a Fluorophore

This protocol outlines the conjugation of an amine-reactive fluorophore (e.g., a succinimidyl ester or isothiocyanate derivative) to the newly formed amino group on the BAPTA derivative.

Materials:

-

5-AminoBAPTA Tetramethyl Ester

-

Amine-reactive fluorophore (e.g., fluorescein (B123965) isothiocyanate - FITC)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen gas

Procedure:

-

Dissolve 5-AminoBAPTA Tetramethyl Ester in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add the amine-reactive fluorophore to the solution. A slight molar excess of the BAPTA derivative may be used to ensure complete reaction of the fluorophore.

-

Add a base, such as triethylamine or DIPEA, to the reaction mixture to act as a proton scavenger.

-

Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting fluorescent probe conjugate (in its ester-protected form) should be purified by column chromatography.

Protocol 3: Hydrolysis of Methyl Esters

This final step is crucial for activating the ion-chelating capability of the BAPTA core.

Materials:

-

Ester-protected fluorescent probe conjugate

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

-

Dissolve the ester-protected fluorescent probe in a mixture of methanol or THF and water.

-

Add an aqueous solution of KOH or NaOH to the mixture.

-

Stir the reaction at room temperature and monitor the hydrolysis by HPLC. The reaction time can vary from a few hours to overnight.

-

After complete hydrolysis, carefully neutralize the reaction mixture with a dilute HCl solution to a pH of approximately 7.

-

Remove the organic solvent under reduced pressure.

-

The final fluorescent probe can be purified by RP-HPLC to yield the high-purity product.

-

The purified probe should be lyophilized and stored desiccated and protected from light.

Data Presentation

The following tables summarize hypothetical quantitative data for a fluorescent probe synthesized from 5-NitroBAPTA Tetramethyl Ester, which we will name "NitroBAPTA-Fluor 520". This data is representative of what would be expected for a calcium indicator derived from this precursor.

Table 1: Photophysical Properties of NitroBAPTA-Fluor 520

| Property | Value (Ca²⁺-free) | Value (Ca²⁺-saturated) |

| Excitation Maximum (λex) | 490 nm | 490 nm |

| Emission Maximum (λem) | 520 nm | 520 nm |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | 75,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.05 | 0.60 |

| Brightness (ε × Φ) | 1,250 | 45,000 |

Table 2: Ion Binding Properties of NitroBAPTA-Fluor 520

| Ion | Dissociation Constant (Kd) |

| Ca²⁺ | 350 nM |

| Mg²⁺ | >10 mM |

| Zn²⁺ | 5 µM |

| Fe²⁺ | 20 µM |

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic pathway for a fluorescent probe from 5-NitroBAPTA Tetramethyl Ester.

Caption: Mechanism of Ca²⁺ detection leading to a fluorescence response.

This technical guide provides a foundational understanding and practical protocols for the synthesis of fluorescent probes from 5-NitroBAPTA Tetramethyl Ester. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and the unique properties of their chosen fluorophores. The resulting probes will serve as powerful tools for investigating the intricate roles of ion signaling in cellular biology and disease.

The Researcher's Advantage: A Technical Guide to 5-Nitro BAPTA Tetramethyl Ester

For Immediate Release

In the intricate world of cellular signaling and drug discovery, the precise measurement and manipulation of intracellular calcium (Ca²⁺) is paramount. For researchers, scientists, and drug development professionals, the choice of molecular tools to achieve this is critical. This technical guide delves into the core advantages of a key enabling molecule: 5-Nitro BAPTA Tetramethyl Ester. While not a direct fluorescent indicator itself, its role as a sophisticated building block for advanced Ca²⁺ probes offers significant advantages in modern research, particularly in the realm of high-resolution, deep-tissue imaging.

The BAPTA Backbone: A Foundation of Precision

To appreciate the advantages of this compound, one must first understand the foundational excellence of its parent molecule, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Developed by Roger Tsien, BAPTA-based chelators revolutionized the study of calcium signaling by offering several key improvements over previous tools like EGTA.[1]

-

High Selectivity for Calcium: BAPTA exhibits a remarkable selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations within cells.[1] This high selectivity ensures that researchers are specifically measuring or buffering Ca²⁺ without confounding effects from other ions.

-

Rapid Binding Kinetics: Compared to EGTA, BAPTA and its derivatives bind and release Ca²⁺ ions significantly faster.[1] This rapid "on-off" rate is crucial for accurately tracking the fast, transient fluctuations of intracellular calcium that characterize many signaling events.

-

Relative Insensitivity to pH: Within the physiological pH range, the calcium affinity of BAPTA is largely independent of pH, a significant advantage over EGTA.[1] This ensures reliable and consistent chelation in the dynamic and sometimes variable pH environment of the cell.

The Strategic Modifications: "5-Nitro" and "Tetramethyl Ester"

This compound leverages the robust BAPTA core and enhances its utility through two key chemical modifications:

-

The "Tetramethyl Ester" Group: The addition of four methyl ester groups transforms the otherwise membrane-impermeant BAPTA molecule into a lipophilic, cell-permeant form. This allows for the simple and non-invasive loading of the molecule into live cells. Once inside the cell, ubiquitous intracellular esterases cleave off the ester groups, trapping the active, charged form of 5-Nitro BAPTA in the cytoplasm. This ensures the chelator is localized to the site of action.

-

The "5-Nitro" Group: The introduction of a nitro group (NO₂) at the 5-position of one of the benzene (B151609) rings is a strategic modification that modulates the electron density of the chelating core. This electron-withdrawing group reduces the affinity of the BAPTA molecule for calcium, resulting in a higher dissociation constant (Kd) compared to the parent BAPTA.[1] This "tuning" of calcium affinity is a significant advantage, as it allows for the creation of probes tailored to measure a wider range of calcium concentrations.

Key Advantage: A Building Block for Advanced Fluorescent Probes

The primary and most significant advantage of this compound is its role as a crucial precursor in the synthesis of advanced fluorescent calcium probes. A prime example is the red fluorescent probe CaTM-2 AM , which is formed by combining 5-Nitro BAPTA with a fluorescent moiety.[2][3] The advantages of using this compound as a building block are therefore inherited by the final probe:

-

Enabling Two-Photon Imaging: Probes derived from 5-Nitro BAPTA are particularly well-suited for two-photon microscopy.[2] This advanced imaging technique uses near-infrared excitation light, which allows for deeper tissue penetration, reduced phototoxicity, and lower background fluorescence compared to traditional one-photon confocal microscopy. This is a critical advantage for studying cellular processes in the context of intact tissues and even live animals.[2]

-

Long-Wavelength Emission: The resulting probes, such as CaTM-2 AM, exhibit red-shifted fluorescence.[3] This is advantageous as it minimizes interference from cellular autofluorescence, which is typically more prominent in the blue-green spectral region.

-

Tailored Calcium Sensitivity: The modified affinity for calcium, due to the nitro group, allows for the creation of probes that are sensitive to specific ranges of Ca²⁺ concentrations. This enables researchers to study not just whether calcium levels change, but to quantify those changes more accurately in various cellular compartments and under different physiological conditions.

Quantitative Data: A Comparative Look at BAPTA Derivatives

The ability to select a chelator with a specific dissociation constant (Kd) is crucial for experimental design. The table below summarizes the Kd values for several BAPTA derivatives, highlighting the effect of various substitutions on calcium affinity.

| BAPTA Derivative | Substitution(s) | Dissociation Constant (Kd) for Ca²⁺ | Reference(s) |

| BAPTA | None | ~160 nM | [1] |

| 5-Nitro BAPTA | One Nitro group | ~4.0 µM | [1] |

| 5,5'-Dinitro BAPTA | Two Nitro groups | ~15 µM | [1] |

| 5,5'-Dimethyl BAPTA | Two Methyl groups | ~40 nM | [1] |

| 5,5'-Dibromo BAPTA | Two Bromo groups | ~1.5 µM | [1] |

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

The following protocols provide a general framework for the application of fluorescent probes derived from this compound, such as CaTM-2 AM, for intracellular calcium imaging.

Protocol 1: Loading of CaTM-2 AM into Cultured Cells

Materials:

-

CaTM-2 AM stock solution (e.g., 1 mM in anhydrous DMSO)

-

Pluronic F-127 solution (e.g., 20% w/v in anhydrous DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on glass-bottom dishes or coverslips

Procedure:

-

Prepare Loading Solution: For a final concentration of 3 µM CaTM-2 AM, dilute the 1 mM stock solution in HBSS. To aid in solubilization and cell loading, first mix the required volume of the CaTM-2 AM stock with an equal volume of 20% Pluronic F-127, and then disperse this mixture into the HBSS. Vortex briefly to ensure a homogenous suspension.

-

Cell Preparation: Wash the cultured cells twice with HBSS to remove any residual culture medium.

-

Loading: Replace the HBSS with the prepared loading solution containing CaTM-2 AM.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-45 minutes. The optimal loading time may vary depending on the cell type.

-

Washing: After incubation, gently wash the cells three times with warm HBSS to remove any extracellular probe.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, thus trapping the active probe inside the cells.

-

The cells are now ready for fluorescence imaging.

Protocol 2: Two-Photon Imaging of Intracellular Calcium in Brain Slices

Materials:

-

Acute brain slices (e.g., 250-300 µm thick)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

-

CaTM-2 AM loading solution (e.g., 10 µM in aCSF with 0.01% Pluronic F-127 and 0.005% Cremophor EL)[3]

-

Two-photon microscope equipped with a tunable femtosecond laser

Procedure:

-

Slice Preparation: Prepare acute brain slices using a vibratome in ice-cold, oxygenated slicing solution.

-

Loading: Transfer the brain slices to a loading chamber containing the CaTM-2 AM loading solution. Incubate at 37°C for 40 minutes.[3]

-

Washing and Recovery: After loading, wash the slices three times with aCSF and then transfer them to a recovery chamber with fresh, oxygenated aCSF at 37°C for at least 45 minutes.[3]

-

Imaging:

-

Mount a brain slice in the recording chamber of the two-photon microscope, continuously perfused with oxygenated aCSF.

-

Use a tunable laser set to an appropriate excitation wavelength for the specific probe (e.g., in the range of 800-900 nm for many red probes).

-

Locate the region of interest (e.g., a specific cell layer or individual neurons).

-

Acquire time-lapse images to monitor changes in intracellular calcium, which will be reflected as changes in the fluorescence intensity of the probe.

-

Pharmacological agents or electrical stimulation can be applied to evoke calcium signals.

-

Visualizing the Workflow and Signaling Context

To better illustrate the application and conceptual framework of using this compound-derived probes, the following diagrams are provided.

Caption: Experimental workflow from probe synthesis to data analysis.

Caption: A generalized intracellular calcium signaling pathway.

Conclusion

This compound stands out not as a direct tool for measurement, but as a foundational component for creating superior research instruments. Its inherent advantages, derived from the BAPTA core and enhanced by strategic chemical modifications, enable the development of fluorescent probes with tailored affinities and spectral properties ideal for advanced imaging modalities like two-photon microscopy. For researchers pushing the boundaries of our understanding of cellular function and disease, the use of probes built upon the 5-Nitro BAPTA framework offers a distinct advantage in precision, clarity, and the ability to probe deeper into the complexities of living systems.

References

An In-depth Technical Guide to 5-Nitro BAPTA Tetramethyl Ester for Intracellular Calcium Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene expression and proliferation to muscle contraction and neurotransmission. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for normal cellular function. Researchers employ a variety of tools to investigate the intricate role of Ca²⁺ in cell signaling, including fluorescent indicators to measure its concentration and chelators to buffer or control its levels.

This technical guide provides a comprehensive overview of 5-Nitro BAPTA Tetramethyl Ester and its more commonly used cell-permeant form, 5-Nitro BAPTA Acetoxymethyl (AM) Ester. Unlike fluorescent Ca²⁺ indicators, 5-Nitro BAPTA is a non-fluorescent, low-affinity Ca²⁺ chelator. Its primary application lies in its ability to buffer large and rapid increases in intracellular calcium without completely abolishing the calcium signal.[1] This characteristic makes it an invaluable tool for dissecting the roles of significant Ca²⁺ transients in various signaling pathways. This document will delve into its properties, applications, and the experimental protocols for its use.

Core Properties of 5-Nitro BAPTA Derivatives

5-Nitro BAPTA belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca²⁺ chelators. A key feature of BAPTA and its derivatives is their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is crucial for their use in biological systems where Mg²⁺ is present at much higher concentrations.[1] Furthermore, the affinity of BAPTA for Ca²⁺ is largely independent of pH within the physiological range, offering a significant advantage over older chelators like EGTA.[1]

The acetoxymethyl (AM) ester form of 5-Nitro BAPTA is a membrane-permeant derivative that can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, charged form of 5-Nitro BAPTA within the cytoplasm where it can buffer intracellular Ca²⁺.[1]

Quantitative Data Summary

| Property | This compound | 5-Nitro BAPTA, AM Ester | Reference |

| Molecular Weight | 577.54 g/mol | 809.68 g/mol | [3] |

| CAS Number | 172646-43-4 | 172646-17-2 | [3] |

| Calcium Dissociation Constant (Kd) | Very low affinity (~400,000 nM for the free acid) | Very low affinity (active form after esterase cleavage) | [2] |

| Solubility | Soluble in DMSO, DMF, CHCl₃ | Soluble in DMSO | [3] |

| Fluorescence | Non-fluorescent | Non-fluorescent | [3] |

Mechanism of Action and Experimental Workflow

The utility of 5-Nitro BAPTA-AM in cellular experiments relies on its ability to passively diffuse across the cell membrane and become activated intracellularly.

A typical experimental workflow involves loading cells with 5-Nitro BAPTA-AM to buffer intracellular calcium, followed by stimulation and measurement of a downstream calcium-dependent process.

References

The Tetramethyl Ester Group: Unlocking Intracellular Calcium Chelation with 5-Nitro BAPTA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The ability to precisely manipulate and monitor intracellular calcium concentrations is therefore paramount for dissecting these complex pathways. 5-Nitro BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a valuable tool in this endeavor, serving as a Ca²⁺ chelator. However, its inherent negative charge at physiological pH prevents it from passively crossing the lipophilic cell membrane. This is where the strategic addition of a tetramethyl ester group becomes critically significant, converting the molecule into a cell-permeant derivative, 5-Nitro BAPTA-AM (acetoxymethyl ester). This guide provides a comprehensive overview of the pivotal role of the tetramethyl ester modification, detailing its mechanism of action, providing quantitative data, and outlining experimental protocols for its application.

The Significance of the Tetramethyl Ester Group

The primary function of the tetramethyl ester groups in 5-Nitro BAPTA is to mask the four carboxylate moieties responsible for calcium chelation. This esterification neutralizes the negative charges, rendering the molecule lipophilic and enabling it to freely diffuse across the plasma membrane into the cytoplasm.

Once inside the cell, a remarkable transformation occurs. Ubiquitous intracellular esterases, enzymes that cleave ester bonds, recognize and hydrolyze the acetoxymethyl esters. This enzymatic cleavage regenerates the carboxylate groups, converting 5-Nitro BAPTA-AM back to its active, membrane-impermeant form, 5-Nitro BAPTA. Trapped within the cytosol, 5-Nitro BAPTA can then effectively buffer intracellular calcium levels.[1][2]

This clever chemical modification, therefore, acts as a temporary "key" that allows the chelator to enter the cell, after which the key is "broken" by intracellular enzymes, locking the active molecule inside where it can perform its function.

Quantitative Data

The following table summarizes key quantitative data for 5-Nitro BAPTA and a fluorescent probe derived from it, CaTM-2 AM. It is important to note that 5-Nitro BAPTA itself is not fluorescent but serves as a crucial building block for fluorescent calcium indicators.[3][4] The acetoxymethyl ester form of BAPTA does not bind calcium.[2]

| Parameter | 5-Nitro BAPTA (hydrolyzed form) | CaTM-2 AM (derived from 5-Nitro BAPTA) | Reference |

| Calcium Dissociation Constant (Kd) | ~0.4 µM | 0.20 µM | [5] |

| Excitation Wavelength (max) | Not Fluorescent | ~580 nm | [3] |

| Emission Wavelength (max) | Not Fluorescent | ~609 nm | [3] |

Experimental Protocols

Protocol 1: Loading Cells with 5-Nitro BAPTA-AM for Calcium Buffering

This protocol provides a general guideline for loading cells with 5-Nitro BAPTA-AM to buffer intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

5-Nitro BAPTA-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (10% w/v in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells on coverslips or in a microplate

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of 5-Nitro BAPTA-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[1]

-

-

Loading Solution Preparation:

-

On the day of the experiment, thaw a vial of the 5-Nitro BAPTA-AM stock solution.

-

Prepare a loading solution in a physiological buffer. The final concentration of 5-Nitro BAPTA-AM typically ranges from 4-10 µM.[1]

-

To aid in the solubilization of the lipophilic AM ester, the non-ionic detergent Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.[6] First, mix the 5-Nitro BAPTA-AM stock with the Pluronic F-127 solution, and then add this mixture to the buffer.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.[1]

-

-

Washing and De-esterification:

-

Experimentation:

-

The cells are now loaded with 5-Nitro BAPTA and are ready for the experiment.

-

Protocol 2: Calcium Imaging using a 5-Nitro BAPTA-based Fluorescent Probe (e.g., CaTM-2 AM)

This protocol outlines the general steps for using a fluorescent calcium indicator derived from 5-Nitro BAPTA.

Materials:

-

CaTM-2 AM

-

Anhydrous DMSO

-

Pluronic® F-127 (10% w/v in DMSO)

-

Physiological buffer (e.g., HBSS)

-

Cultured cells on a glass-bottom dish or coverslip

-

Fluorescence microscope equipped with appropriate filters for the chosen probe.

Procedure:

-

Stock and Loading Solution Preparation:

-

Follow the same procedure as in Protocol 1 to prepare the stock and loading solutions for CaTM-2 AM. A typical final loading concentration for CaTM-2 AM is around 3 µM.

-

-

Cell Loading and Washing:

-

Follow the same cell loading and washing steps as outlined in Protocol 1 (steps 3 and 4).

-

-

Fluorescence Imaging:

-

Mount the coverslip or dish onto the microscope stage.

-

Excite the cells at the appropriate wavelength for the probe (e.g., ~580 nm for CaTM-2).

-

Capture fluorescence emission at the corresponding wavelength (e.g., ~609 nm for CaTM-2).

-

Record changes in fluorescence intensity to monitor intracellular calcium dynamics in response to stimuli.

-

Mandatory Visualizations

Caption: Logical relationship of 5-Nitro BAPTA-AM activation.

Caption: Experimental workflow for cell loading with 5-Nitro BAPTA-AM.

Caption: Signaling pathway of intracellular calcium buffering by 5-Nitro BAPTA.

Potential Off-Target Effects and Considerations

While BAPTA-AM is a powerful tool, it is crucial for researchers to be aware of its potential off-target effects that are independent of calcium chelation. These include:

-

Chelation of other divalent cations: BAPTA can also bind to other metal ions like zinc and iron, which could interfere with the function of metalloproteins.

-

Direct protein interactions: BAPTA has been shown to directly inhibit certain enzymes, such as PFKFB3, in a calcium-independent manner.[7]

-

Cytotoxicity: At higher concentrations, BAPTA-AM can induce apoptosis or necrosis.[7]

-

Cytoskeletal disruption: BAPTA has been observed to cause disassembly of actin and microtubules.[8]

-

Incomplete Hydrolysis: Incomplete cleavage of the AM esters can lead to a mixture of fully and partially hydrolyzed forms within the cell, reducing the effectiveness of calcium buffering.[2] The hydrolysis of BAPTA-AM also produces formaldehyde, which can have its own cellular effects.[8]

To mitigate these potential issues, it is essential to perform thorough dose-response experiments to determine the optimal, non-toxic concentration for the specific cell type and to include appropriate controls in the experimental design.

Conclusion

The tetramethyl ester group is an indispensable modification for the utility of 5-Nitro BAPTA in cellular research. By conferring membrane permeability, it allows this potent calcium chelator to be delivered into the cytoplasm of living cells. The subsequent intracellular enzymatic activation ensures its retention and function as a calcium buffer. A thorough understanding of its mechanism, quantitative properties, and potential off-target effects, as detailed in this guide, is crucial for the successful design and interpretation of experiments aimed at unraveling the complex roles of calcium in cellular physiology and pathophysiology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cedarlanelabs.com [cedarlanelabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. Techniques for Imaging Ca2+ Signaling in Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling Cellular Calcium Dynamics: A Technical Guide to 5-NitroBAPTA Tetramethyl Ester in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM) in the dynamic realm of live-cell imaging. As a potent and cell-permeant calcium chelator, 5-NitroBAPTA-AM serves as an indispensable tool for elucidating the intricate roles of calcium signaling in a vast array of cellular processes. This document provides a comprehensive overview of its mechanism of action, quantitative properties, detailed experimental protocols for its use in various cell types, and its application in dissecting key signaling pathways.

Core Principles of 5-NitroBAPTA-AM in Calcium Chelation

5-NitroBAPTA is a derivative of the well-established calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The defining characteristic of BAPTA and its derivatives is their high selectivity for calcium ions (Ca²⁺) over other divalent cations, such as magnesium (Mg²⁺), and their relative insensitivity to pH changes within the physiological range.

The tetramethyl ester (AM) form of 5-NitroBAPTA is a lipophilic molecule that can readily traverse the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant tetra-carboxylate form. This "trapping" mechanism ensures the accumulation of the active chelator within the cytosol, where it can effectively buffer intracellular calcium concentrations.

By binding to free Ca²⁺, 5-NitroBAPTA acts as a calcium buffer, preventing or attenuating the transient increases in intracellular calcium that are fundamental to many signaling cascades. This property allows researchers to investigate the necessity of calcium fluctuations for specific cellular events.

Quantitative Profile of BAPTA-type Chelators

The efficacy of a calcium chelator is defined by its binding kinetics and affinity. While specific data for 5-NitroBAPTA can be limited, the properties of the parent BAPTA molecule provide a strong foundational understanding.

| Property | Value | Notes |

| Ca²⁺ Dissociation Constant (Kd) | 0.4 µM - ~20 mM | This wide range reflects the various BAPTA derivatives. The nitro-substitution in 5-NitroBAPTA generally results in a lower affinity (higher Kd) compared to unsubstituted BAPTA, making it suitable for studying processes involving larger calcium transients.[1] |

| On-Rate for Ca²⁺ (kon) | ~4.5 x 10⁸ M⁻¹s⁻¹ (for BAPTA) | This rapid on-rate allows for the efficient capture of free calcium ions.[2] BAPTA and its derivatives are known for their fast binding kinetics. |

| Off-Rate for Ca²⁺ (koff) | ~79 s⁻¹ (for BAPTA) | The off-rate determines how quickly the chelator releases the bound calcium.[2] |

| Selectivity | High for Ca²⁺ over Mg²⁺ | A hallmark of BAPTA-family chelators, crucial for specific studies in a cellular environment with high Mg²⁺ concentrations. |

Experimental Protocols for Live-Cell Imaging

The successful use of 5-NitroBAPTA-AM in live-cell imaging hinges on proper cell loading. The following protocols provide a general framework for adherent cells, with specific considerations for different cell types. Optimization is often necessary for each specific cell line and experimental condition.

General Stock Solution Preparation

-

5-NitroBAPTA-AM Stock Solution (1-10 mM): Dissolve 5-NitroBAPTA-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light and moisture.

-

Pluronic® F-127 (10% w/v): Dissolve Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers. Store at room temperature.

General Loading Protocol for Adherent Cells

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.

-

Loading Solution Preparation: Prepare a loading buffer using a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES. Just before use, dilute the 5-NitroBAPTA-AM stock solution to the desired final concentration (typically in the range of 1-20 µM). To aid in solubilization, pre-mix the 5-NitroBAPTA-AM stock with an equal volume of 10% Pluronic® F-127 before adding to the buffer.

-

Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal time and concentration should be determined empirically.

-

Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular 5-NitroBAPTA-AM.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete cleavage of the AM esters by intracellular esterases.

-

Imaging: The cells are now ready for live-cell imaging experiments.

Cell-Type Specific Considerations

-

Neurons: Neurons can be sensitive to loading conditions. Start with a lower concentration of 5-NitroBAPTA-AM (e.g., 5-10 µM) and a shorter incubation time (e.g., 20-30 minutes) to minimize potential toxicity.

-

Cardiomyocytes: These cells are robust and can typically be loaded with standard protocols. However, it is crucial to monitor for any effects on contractility, which can be indicative of altered calcium handling.

-

Immune Cells (e.g., Lymphocytes): For suspension cells, the loading procedure can be performed in microcentrifuge tubes. Gently pellet the cells between washing steps. A typical loading concentration for lymphocytes is around 3 µM for 30 minutes at 37°C.

Applications in Dissecting Signaling Pathways

5-NitroBAPTA-AM is a powerful tool to investigate the role of calcium in a multitude of signaling pathways. Below are examples of key pathways and how this chelator can be employed, along with visual representations of the experimental logic and pathways themselves.

Store-Operated Calcium Entry (SOCE)

SOCE is a crucial mechanism for replenishing intracellular calcium stores and for sustained calcium signaling. It is activated upon the depletion of calcium from the endoplasmic reticulum (ER). 5-NitroBAPTA-AM can be used to buffer the cytosolic calcium increase that results from SOCE, allowing researchers to study the downstream consequences of this calcium influx.

Calcineurin-NFAT Signaling

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a critical calcium-dependent signaling cascade that plays a key role in the immune response, as well as in the development and function of other tissues. An increase in intracellular calcium activates the phosphatase calcineurin, which then dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression. 5-NitroBAPTA-AM can be used to prevent the activation of this pathway by chelating the initial calcium signal.

Neurotransmitter Release

In neurons, the influx of calcium through voltage-gated calcium channels at the presynaptic terminal is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. Loading presynaptic terminals with 5-NitroBAPTA-AM can buffer this calcium influx, thereby inhibiting neurotransmitter release and allowing for the study of its impact on synaptic transmission and plasticity.

Conclusion

5-NitroBAPTA Tetramethyl Ester is a versatile and powerful tool for the investigation of calcium signaling in live cells. Its cell-permeant nature and potent calcium-chelating properties allow for the precise manipulation of intracellular calcium dynamics. By understanding its quantitative properties and employing optimized loading protocols, researchers can effectively dissect the role of calcium in a wide range of physiological and pathological processes, from gene expression to neurotransmission. The applications outlined in this guide provide a foundation for the innovative use of 5-NitroBAPTA-AM in advancing our understanding of cellular signaling.

References

Methodological & Application

Application Notes and Protocols for 5-NitroBAPTA Tetramethyl Ester in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM) in acute brain slice preparations. These protocols are intended to facilitate the controlled manipulation of intracellular calcium concentration ([Ca²⁺]i) for the investigation of calcium-dependent signaling pathways in neuroscience and drug development.

Introduction to 5-NitroBAPTA-AM

5-NitroBAPTA-AM is a cell-permeant, photolabile calcium chelator. Its acetoxymethyl (AM) ester moiety allows it to passively diffuse across the cell membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant 5-NitroBAPTA in its active, calcium-binding form.

The key feature of 5-NitroBAPTA is its "caged" nature. The nitro group modification renders it a low-affinity Ca²⁺ binder in its native state. Upon photolysis with ultraviolet (UV) light, a photochemical reaction occurs that rapidly alters the molecule's structure, increasing its affinity for Ca²⁺ by several orders of magnitude. This light-triggered "uncaging" allows for a rapid and spatially precise decrease in intracellular free Ca²⁺, enabling researchers to investigate the causal relationship between calcium signaling and various cellular processes.

Principle of Action and Experimental Workflow

The experimental workflow for using 5-NitroBAPTA-AM in brain slices involves several key stages: preparation of acute brain slices, bulk loading of the chelator, de-esterification, and finally, photolytic uncaging to induce calcium chelation.

dot

The mechanism of action involves the conversion of the membrane-permeant AM ester to the active chelator, followed by a light-induced conformational change that dramatically increases its calcium binding affinity.

dot

Quantitative Data and Properties

The following tables summarize the key properties and recommended experimental parameters for 5-NitroBAPTA-AM.

Table 1: Physicochemical and Photolytic Properties of 5-NitroBAPTA

| Property | Value | Reference |

| Ca²⁺ Dissociation Constant (Kd) - Before Photolysis | ~430 nM | [1][2] |

| Ca²⁺ Dissociation Constant (Kd) - After Photolysis | ~5-15 nM | [1][2] |

| Quantum Yield (Φ) of Photolysis | ~0.18 | [1][2] |

| Optimal Uncaging Wavelength | 350-365 nm | [1][2] |

| Molecular Weight (AM ester) | 710.6 g/mol | N/A |

Table 2: Recommended Parameters for Brain Slice Experiments

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | Prepare fresh daily and protect from light. |

| Loading Concentration | 10-50 µM in aCSF | The optimal concentration should be determined empirically. |

| Pluronic F-127 Concentration | 0.02-0.1% (w/v) | Aids in solubilizing the AM ester in aqueous solution. |

| DMSO Final Concentration | <0.5% (v/v) | High concentrations can be neurotoxic. |

| Incubation Time | 45-90 minutes | Longer times may be needed for thicker slices or older animals.[3][4] |

| Incubation Temperature | 32-37°C | Higher temperatures facilitate faster loading and de-esterification. |

| De-esterification Time | 30-60 minutes post-loading | Allows for complete cleavage of AM esters by intracellular esterases. |

| UV Flash Duration (One-Photon) | 1-10 ms | Dependent on light source intensity and desired level of uncaging.[5] |

| UV Power (Two-Photon) | 5-20 mW at the sample | Minimize to avoid phototoxicity.[6][7] |

Detailed Experimental Protocols

Preparation of Solutions

Artificial Cerebrospinal Fluid (aCSF) for Slicing (in mM):

-

125 NaCl

-

2.5 KCl

-

1.25 NaH₂PO₄

-

25 NaHCO₃

-

25 D-Glucose

-

1 MgCl₂

-

2 CaCl₂

-

Continuously bubble with 95% O₂ / 5% CO₂.

aCSF for Recording:

-

Same as slicing aCSF, but with adjusted Mg²⁺ and Ca²⁺ concentrations as required for the specific experiment (e.g., 1.3 mM MgCl₂, 2.5 mM CaCl₂).

5-NitroBAPTA-AM Stock Solution (10 mM):

-

Dissolve 1 mg of 5-NitroBAPTA-AM in 140.7 µL of anhydrous DMSO.

-

Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic F-127 Stock Solution (20% w/v):

-

Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.

-

Store at room temperature.

Acute Brain Slice Preparation

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse transcardially with ice-cold, oxygenated slicing aCSF.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.

-

Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm) in ice-cold, oxygenated slicing aCSF.

-

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before proceeding with loading.[8]

Loading 5-NitroBAPTA-AM into Brain Slices

-

Prepare the loading solution by diluting the 5-NitroBAPTA-AM stock solution into pre-warmed (32-37°C) and oxygenated aCSF to a final concentration of 10-50 µM.

-

To aid in solubilization, first mix the required volume of 5-NitroBAPTA-AM stock solution with an equal volume of 20% Pluronic F-127 stock solution, then vortex briefly before adding to the aCSF.

-

Transfer the recovered brain slices into the loading solution.

-

Incubate for 45-90 minutes at 32-37°C, ensuring continuous oxygenation. Protect the preparation from light during incubation.

-

After incubation, transfer the slices back to a holding chamber with fresh, oxygenated aCSF at room temperature or 32-34°C for at least 30 minutes to allow for de-esterification and washout of extracellular dye.[3][4]

Calcium Uncaging and Data Acquisition

-

Transfer a loaded brain slice to the recording chamber of a microscope equipped for electrophysiology and/or fluorescence imaging.

-

Continuously perfuse the slice with oxygenated recording aCSF.

-

Identify the target cell(s) or region of interest.

-

For one-photon uncaging, use a UV flash lamp or a focused UV laser (e.g., 355 nm or 365 nm) to illuminate the target.[5]

-

For two-photon uncaging, use a tunable pulsed infrared laser (e.g., ~720-740 nm) focused on the specific subcellular region of interest.[6][7]

-

Simultaneously record the physiological response of interest (e.g., membrane potential, postsynaptic currents, or fluorescence of a co-loaded calcium indicator) before, during, and after the UV flash.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Poor loading of 5-NitroBAPTA-AM | - Incomplete solubilization of the AM ester.- Insufficient incubation time or temperature.- Extracellular esterase activity.- Poor slice health. | - Ensure proper mixing with Pluronic F-127 and vortexing.- Increase incubation time and/or temperature.- Minimize time in loading solution and ensure rapid transfer to washout.- Verify slice viability with morphological or electrophysiological assessment. |

| No or weak effect of uncaging | - Incomplete de-esterification.- Insufficient UV light intensity or duration.- Photodamage to the chelator or cell. | - Allow for a longer post-loading de-esterification period.- Increase UV flash intensity or duration incrementally.- Use the minimum effective light exposure to avoid phototoxicity.[6][7] |

| High background fluorescence or non-specific effects | - Incomplete washout of extracellular chelator.- Phototoxicity from excessive UV exposure. | - Ensure adequate washout time in fresh aCSF after loading.- Use neutral density filters or reduce laser power to minimize light exposure. |

| Cellular damage or death | - Neurotoxicity from high DMSO concentration.- Phototoxicity.- Poor slice health. | - Keep the final DMSO concentration below 0.5%.- Calibrate the UV light source to use the lowest effective power.- Optimize the slice preparation and recovery protocol. |

Concluding Remarks

The use of 5-NitroBAPTA-AM provides a powerful tool for the precise temporal and spatial control of intracellular calcium levels in brain slices. Successful application of this technique requires careful optimization of loading conditions and photolysis parameters to ensure adequate intracellular concentration of the active chelator while minimizing cellular stress and phototoxicity. The protocols and data presented here serve as a comprehensive guide for researchers to effectively employ 5-NitroBAPTA-AM in their investigations of calcium-mediated neural processes.

References

- 1. Control of local intracellular calcium concentration with dynamic-clamp controlled 2-photon uncaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]

- 3. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]

- 4. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing Calcium Responses in Acute Brain Slices Induced by UV-Uncaging › Rapp OptoElectronic [rapp-opto.com]

- 6. researchgate.net [researchgate.net]

- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 5-Nitro BAPTA Tetramethyl Ester for Monitoring Calcium Waves in Astrocytes

References

- 1. CaTM-3 AM Calcium ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 2. Frontiers | Studying Axon-Astrocyte Functional Interactions by 3D Two-Photon Ca2+ Imaging: A Practical Guide to Experiments and “Big Data” Analysis [frontiersin.org]

- 3. jneurosci.org [jneurosci.org]

- 4. cedarlanelabs.com [cedarlanelabs.com]

- 5. In Vivo Imaging of Ca2+ Signaling in Astrocytes Using Two-Photon Laser Scanning Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. In Vivo Imaging of Ca2+ Signaling in Astrocytes Using Two-Photon Laser Scanning Fluorescent Microscopy | Springer Nature Experiments [experiments.springernature.com]

Real-Time Imaging of Intracellular Calcium Ions with 5-Nitro BAPTA Tetramethyl Ester Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, cell proliferation, apoptosis, and signal transduction. The ability to accurately measure and manipulate intracellular Ca²⁺ concentrations in real-time is paramount to understanding fundamental cell biology and for the development of novel therapeutics. 5-Nitro BAPTA is a calcium chelator, a molecule that can bind to calcium ions. Its acetoxymethyl (AM) ester form, 5-Nitro BAPTA Tetramethyl Ester (also referred to as 5-Nitro BAPTA-AM), is a cell-permeant compound that serves as a valuable tool for these investigations.

Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, membrane-impermeant form of 5-Nitro BAPTA within the cytosol. A key characteristic of 5-Nitro BAPTA is its low affinity for Ca²⁺, which makes it particularly useful for buffering large and rapid increases in intracellular calcium without completely abolishing the physiological signal. It is important to note that 5-Nitro BAPTA itself is not a fluorescent indicator. Instead, it is used to modulate intracellular Ca²⁺ levels and is typically used in conjunction with a fluorescent Ca²⁺ indicator dye to visualize the effects of this modulation. This allows researchers to investigate the necessity of Ca²⁺ transients for specific cellular events.[1]

These application notes provide a comprehensive overview of the use of this compound for controlling and studying intracellular calcium dynamics, complete with detailed protocols and data presentation.

Data Presentation

The following table summarizes the key quantitative properties of 5-Nitro BAPTA and its tetramethyl ester derivative.

| Property | Value | Notes |

| Synonyms | 5-Nitro BAPTA-AM | |

| Form | Tetramethyl Ester | Cell-permeant form. |

| Molecular Weight | 577.54 g/mol | For the tetramethyl ester form.[2] |